2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
Description
Properties
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECEXNMZXMXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581005 | |
| Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120511-72-0 | |
| Record name | 3,5-Bis(2-cyanoprop-2-yl)toluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anastrozole 5-methyl analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANASTROZOLE 5-METHYL ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E89N64V9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution via Halogenated Intermediates
A plausible route involves the use of a halogenated precursor, such as 5-methyl-1,3-dibromobenzene, which undergoes sequential nucleophilic substitution with a cyanide source. For example, reaction with potassium cyanide (KCN) in dimethylformamide (DMF) at elevated temperatures (80–100°C) could introduce nitrile groups. However, this method requires precise stoichiometric control to avoid over-alkylation.
An alternative approach involves the bromination of a pre-functionalized toluene derivative. As reported in related compounds, bromination of 3,5-bis(2-cyanoisopropyl)toluene using bromine (Br₂) in dichloromethane (DCM) at 0–5°C yields a bromomethyl intermediate. Subsequent displacement of the bromine atom with a methyl group via a Grignard reagent (e.g., methylmagnesium bromide) could generate the target compound. This method aligns with the molecular structure observed in crystallographic studies, where the methyl group at the 5-position exhibits positional disorder due to symmetry constraints.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation offers another viable pathway. Reacting 5-methylisophthaloyl chloride with excess 2-methylpropionitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution at the benzene ring’s meta positions. This method leverages the electron-withdrawing effect of the nitrile groups to direct subsequent substitutions. Key reaction parameters include:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst Loading | 10 mol% AlCl₃ |
| Solvent | Anhydrous DCM |
| Reaction Time | 12–24 hours |
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >95% purity.
Crystallization and Purification
Solvent Selection and Recrystallization
The compound exhibits limited solubility in polar solvents, dissolving sparingly in chloroform and slightly in methanol. Recrystallization from hot methanol produces colorless prismatic crystals, as confirmed by single-crystal X-ray diffraction. The process involves:
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Dissolving the crude product in boiling methanol (60–70°C).
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Cooling the solution to 4°C at a rate of 1°C/min.
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Filtering the crystals under vacuum and drying at 40°C.
This method achieves a melting point of 127–130°C, consistent with literature values.
Spectroscopic Characterization
IR Spectroscopy : Peaks at 2237 cm⁻¹ confirm the presence of nitrile (C≡N) groups, while aromatic C=C stretches appear at 1601 cm⁻¹.
¹H NMR (DMSO-d₆) :
-
δ 1.7 (s, 12H): Methyl groups on the propanenitrile substituents.
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δ 2.3 (s, 3H): Methyl group on the benzene ring.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 90–95 | Competing side reactions |
| Friedel-Crafts | 70–80 | >95 | Catalyst removal |
The Friedel-Crafts method offers higher yields but requires rigorous catalyst quenching. In contrast, nucleophilic substitution avoids heavy metal catalysts but demands stringent temperature control.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates continuous flow reactors to enhance heat dissipation and reduce reaction times. A biphasic system (water/DCM) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact and minimizes byproducts .
Chemical Reactions Analysis
2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.002 g/cm³
- Melting Point : 127–130°C
- Boiling Point : 339.1°C at 760 mmHg
- LogP : 3.597 (indicative of moderate lipophilicity)
- Refractive Index : 1.511 .
Applications :
This compound is a key intermediate in synthesizing the breast cancer drug Anastrozole (Arimidex®) . It also arises as Impurity II during Anastrozole manufacturing, requiring strict control to levels below 0.12% per ICH guidelines .
Comparison with Similar Compounds
Key Observations :
- Anastrozole differs by the presence of a 1,2,4-triazole ring , critical for binding to the aromatase enzyme .
- The target compound’s methyl groups enhance steric hindrance and lipophilicity compared to unsubstituted nitriles.
Comparison with Other Nitrile Derivatives
lists compounds with structural similarities (e.g., cyclopropane/cyclobutane rings), but divergent functionalities:
| Compound Name | Structure Features | Similarity Score | Key Differences | Implications |
|---|---|---|---|---|
| 1-Phenyl-1-cyclopropanecarbonitrile | Cyclopropane ring + nitrile group | 0.90 | Smaller ring system; higher ring strain | Altered reactivity/stability |
| 1-Phenylcyclobutanecarbonitrile | Cyclobutane ring + nitrile group | 0.90 | Larger ring; reduced strain vs. cyclopropane | Different synthetic applications |
| Target Compound | Aromatic core + branched nitriles | 0.96 | Bulky substituents; planar aromatic ring | Pharmaceutical intermediate role |
Key Observations :
- The target compound’s aromatic core provides stability and conjugation absent in alicyclic nitriles.
- Branched nitrile groups (2-methylpropanenitrile) increase steric bulk, reducing reactivity compared to simpler nitriles.
Biological Activity
2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known as Anastrozole Related Compound A, is a chemical compound with the CAS number 120511-72-0. This compound is primarily recognized in the context of pharmaceutical research, particularly as an impurity related to Anastrozole, a medication used in the treatment of breast cancer. Understanding its biological activity is crucial for assessing its implications in drug development and safety.
- Molecular Formula : C15H18N2
- Molecular Weight : 226.32 g/mol
- CAS Number : 120511-72-0
- Structural Characteristics : The compound features a biphenyl structure with two 2-methylpropanenitrile groups attached to a central phenylene ring.
Biological Activity Overview
Research on the biological activity of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) primarily focuses on its potential effects as an impurity in Anastrozole formulations. Its biological implications can be categorized into several areas:
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Anticancer Activity :
- As a related compound to Anastrozole, which acts as an aromatase inhibitor, there is interest in understanding whether this compound exhibits similar anticancer properties. Aromatase inhibitors are crucial in reducing estrogen levels in hormone-receptor-positive breast cancer patients.
- Case Study : A study investigating the effects of various Anastrozole impurities found that certain structural analogs could influence the efficacy and safety profile of the primary drug. However, specific data on 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is limited.
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Toxicological Profile :
- Toxicological assessments are essential to evaluate any adverse effects associated with this compound. Preliminary data suggest that it may have moderate toxicity, similar to other nitrile compounds.
- Research Findings : Toxicity studies indicate that compounds with similar structures can cause irritation and have potential neurotoxic effects at high concentrations.
-
Pharmacokinetics :
- Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is vital for predicting its behavior in biological systems.
- Data Table :
Property Value Bioavailability Moderate Lipophilicity Log P (XLOGP3): 3.46 Solubility 0.0635 mg/ml BBB Permeability Yes
The exact mechanism of action for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) remains unclear due to limited direct studies. However, its structural similarity to Anastrozole suggests potential interactions with estrogen receptors or aromatase enzymes.
Safety and Regulatory Status
This compound is classified under various safety regulations due to its use as a research chemical rather than a therapeutic agent. It is not approved for use in pharmaceuticals or food products outside of controlled research environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
